

An In-depth Technical Guide to (R)-1-Boc-3-(aminomethyl)piperidine

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Compound of Interest

Compound Name: (R)-1-Boc-3-(aminomethyl)piperidine

Cat. No.: B133888

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This guide provides comprehensive technical information on **(R)-1-Boc-3-(aminomethyl)piperidine**, a key building block in pharmaceutical research and development. It is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry. This molecule is particularly significant as a chiral intermediate in the synthesis of various bioactive compounds.^{[1][2]}

Core Molecular Data

(R)-1-Boc-3-(aminomethyl)piperidine, also known as (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate, is a piperidine derivative protected by a tert-butoxycarbonyl (Boc) group.^[3] This protecting group enhances its stability and allows for selective reactivity in complex synthetic pathways.^[2]

Quantitative Physicochemical Properties

The fundamental properties of **(R)-1-Boc-3-(aminomethyl)piperidine** are summarized in the table below. This data is critical for reaction planning, characterization, and quality control.

Property	Value	References
Molecular Formula	C ₁₁ H ₂₂ N ₂ O ₂	[1][3]
Molecular Weight	214.30 g/mol	[3]
CAS Number	140645-23-4	[3]
Appearance	Light yellow liquid	[1]
Density	0.997 g/mL at 25 °C	
Refractive Index	n ₂₀ /D 1.473	
Storage Temperature	2-8°C	

Application in Drug Development

(R)-1-Boc-3-(aminomethyl)piperidine is a versatile intermediate in the synthesis of pharmaceuticals, particularly for compounds targeting neurological disorders.[1] The piperidine scaffold is a common feature in many biologically active molecules, and the chiral nature of this specific compound is often crucial for the pharmacological activity of the final drug substance. [2] Its Boc-protected amine allows for sequential chemical modifications, making it a valuable component in the construction of complex molecular architectures for drug discovery.[4]

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of a related compound, (R)-1-Boc-3-aminopiperidine, which can be analogous to synthetic strategies involving **(R)-1-Boc-3-(aminomethyl)piperidine**. This process highlights key stages from starting materials to the final purified product.



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Caption: A generalized workflow for the synthesis of a chiral Boc-protected aminopiperidine.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible scientific outcomes. Below is a representative protocol for a key transformation in the synthesis of a related chiral aminopiperidine, which illustrates the general techniques and considerations applicable in this area of chemistry.

Synthesis of (R)-1-Boc-3-aminopiperidine from a Protected Precursor

This protocol describes the deprotection of a benzyl-protected intermediate to yield the desired Boc-protected amine.^[5]

Materials:

- Benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate
- 10% Palladium on carbon (Pd/C)
- Ethanol
- Celite

Procedure:

- A mixture of benzyl 3-[(tert-butoxycarbonyl)amino]-1-piperidinecarboxylate (2.25 g, 6.73 mmol) and 10% Pd/C (0.229 g) in ethanol (20 mL) is prepared in a suitable reaction vessel. [5]
- The mixture is stirred at room temperature under a hydrogen atmosphere (1 atm) for 14 hours.[5]
- Upon completion of the reaction, the catalyst is removed by filtration through a pad of Celite. [5]
- The filtrate is then concentrated under reduced pressure to yield the crude product.[5]
- The resulting solid, tert-Butyl 3-piperidinylcarbamate (1.22 g, 91% yield), is obtained.[5]

This reaction, a catalytic hydrogenation, is a common method for removing benzyl-type protecting groups in organic synthesis. The specific conditions, such as catalyst loading, solvent, and reaction time, may be optimized for different substrates.

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